3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile
Overview
Description
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group, a hydroxy group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile typically involves the condensation of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The nitrile group is introduced via a subsequent reaction with a suitable nitrile source under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: Investigation of its biological activity and potential as a therapeutic agent
Mechanism of Action
The mechanism of action of 3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the hydroxy and nitrile groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar pyrazole structure with different substituents.
3-(5-(4-bromophenyl)-2-furyl)-N-(2-methylphenyl)propanamide: Contains a bromophenyl group and a pyrazole ring but with different functional groups
Uniqueness
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential for interactions with hydrophobic targets, while the hydroxy and nitrile groups provide additional sites for chemical modification and interaction with biological molecules .
Properties
IUPAC Name |
3-[5-(4-bromophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]-3-oxopropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-9-8-13(19,10-2-4-11(14)5-3-10)17(16-9)12(18)6-7-15/h2-5,19H,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXCYIQLGMRDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Br)O)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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